2-Chloro-8-ethyl-3-phenylquinoline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Chloro-8-ethyl-3-phenylquinoline (CAS 1031928-24-1) is a trisubstituted quinoline derivative with the molecular formula C17H14ClN and a molecular weight of 267.75 g/mol. It belongs to the 2-chloroquinoline family, a privileged scaffold in medicinal chemistry where the C2 chlorine atom serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C17H14ClN
Molecular Weight 267.8 g/mol
CAS No. 1031928-24-1
Cat. No. B12627881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-ethyl-3-phenylquinoline
CAS1031928-24-1
Molecular FormulaC17H14ClN
Molecular Weight267.8 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=CC(=C(N=C21)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H14ClN/c1-2-12-9-6-10-14-11-15(17(18)19-16(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3
InChIKeyBYGUFNMKARNEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-ethyl-3-phenylquinoline (CAS 1031928-24-1): Structural Identity and Compound-Class Context for Procurement Decisions


2-Chloro-8-ethyl-3-phenylquinoline (CAS 1031928-24-1) is a trisubstituted quinoline derivative with the molecular formula C17H14ClN and a molecular weight of 267.75 g/mol . It belongs to the 2-chloroquinoline family, a privileged scaffold in medicinal chemistry where the C2 chlorine atom serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [1]. The compound carries an ethyl group at the 8-position and a phenyl ring at the 3-position, a substitution pattern that distinguishes it from simpler 2-chloroquinoline building blocks and from the more common 2-phenylquinoline isomer series. The CAS registry cluster for this compound (1031928-24-1) is adjacent to the corresponding 2-quinolinol analog (8-ethyl-3-phenyl-2-quinolinol, CAS 1031928-49-0), confirming that these two oxidation-state variants are handled as distinct chemical entities with separate procurement identities .

Why 2-Chloro-8-ethyl-3-phenylquinoline Cannot Be Replaced by Generic 2-Chloroquinoline or 2-Phenylquinoline Analogs


Within the 2-chloroquinoline chemical space, the specific arrangement of substituents on the quinoline core dictates both reactivity and physicochemical properties in ways that are not interchangeable. The 8-ethyl group introduces steric bulk proximal to the quinoline nitrogen, modulating the electronic environment of the heterocyclic ring and altering the electrophilicity of the C2 chlorine toward nucleophilic displacement [1]. The 3-phenyl substituent occupies a position that is structurally and electronically distinct from the more extensively studied 2-phenylquinoline series (which targets NorA efflux pump inhibition in S. aureus [2]), meaning that biological screening data from 2-phenylquinoline programs cannot be extrapolated to the 3-phenyl isomer. Furthermore, conversion between the 2-chloro (CAS 1031928-24-1) and 2-quinolinol (CAS 1031928-49-0) oxidation states requires a discrete synthetic step—these are not interchangeable building blocks in a synthetic sequence . Procuring an analog with a different C8 substituent (e.g., 8-methyl or 8-H) or a different C2 leaving group introduces changes in lipophilicity, steric profile, and coupling reactivity that can alter downstream reaction yields and biological target engagement.

Quantitative Differentiation Evidence: 2-Chloro-8-ethyl-3-phenylquinoline vs. Its Closest Analogs


Molecular Weight and Lipophilicity Offset vs. 2-Chloro-3-phenylquinoline (8-Des-Ethyl Analog)

The presence of the 8-ethyl group in 2-Chloro-8-ethyl-3-phenylquinoline (MW 267.75) increases molecular weight by +28.05 Da compared to the 8-unsubstituted analog 2-chloro-3-phenylquinoline (MW 239.70, CAS 2859-30-5) [1]. This ethyl substituent also increases calculated lipophilicity: the 8-H analog has a reported LogP of 4.56, while the 8-ethyl derivative is predicted to have a LogP approximately 0.8–1.0 units higher based on the π contribution of the ethyl fragment (+1.0 for CH2CH3 on an aromatic system) . This difference in lipophilicity affects both chromatographic retention behavior and predicted membrane permeability.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Steric Differentiation at C8: Ethyl vs. Methyl in 2-Chloro-8-alkyl-3-phenylquinoline Series

The target compound bears an ethyl group at C8 (MW 267.75), whereas the closest C8 congener, 2-chloro-8-methyl-3-phenylquinoline (CAS 1018616-74-4), bears a methyl group (MW 253.73) . The ethyl substituent provides greater steric bulk (Taft Es value for ethyl = −0.07 vs. methyl = 0.00) and increased conformational flexibility due to the additional C–C bond. This difference can influence the dihedral angle between the quinoline plane and the C8 substituent, potentially affecting π-stacking interactions and active-site complementarity in biological targets [1]. The 14.02 Da mass increment also provides a distinct isotopic pattern for mass spectrometry tracking in metabolic or pharmacokinetic studies.

Steric Effects Structure-Activity Relationships Synthetic Chemistry

Synthetic Utility: 2-Chloro Substituent as a Cross-Coupling Handle vs. 2-Quinolinol or 2-Amino Analogs

The C2 chlorine in 2-Chloro-8-ethyl-3-phenylquinoline enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination) that are not directly accessible with the corresponding 2-quinolinol analog (8-ethyl-3-phenyl-2-quinolinol, CAS 1031928-49-0) . 2-Chloroquinolines undergo oxidative addition to Pd(0) catalysts under standard conditions—a reactivity profile not shared by the C2-hydroxy tautomer, which would require pre-activation (e.g., conversion to the triflate or tosylate) [1]. The presence of the 3-phenyl group adjacent to the C2 chlorine may modestly retard cross-coupling rates compared to 3-unsubstituted 2-chloroquinolines due to steric shielding, but the C2 position remains synthetically competent for diversification as demonstrated across the broader 2-chloroquinoline substrate class [2].

Cross-Coupling Chemistry Synthetic Methodology Building Block Utility

3-Phenyl vs. 2-Phenyl Quinoline Regioisomerism: Distinct Biological Target Profiles

2-Chloro-8-ethyl-3-phenylquinoline is a 3-phenylquinoline regioisomer, structurally distinct from the 2-phenylquinoline series that has been extensively characterized as NorA efflux pump inhibitors in Staphylococcus aureus [1]. The 2-phenylquinoline pharmacophore has a well-defined SAR around the C6 position for NorA inhibition (IC50 values in the low micromolar range for optimized C6-benzyloxy derivatives), whereas the 3-phenyl isomer places the phenyl ring in a different geometric relationship to the quinoline nitrogen, altering the vector of aromatic interactions [2]. This regioisomeric difference means the 3-phenyl derivative is not a substitute for 2-phenylquinoline-based NorA inhibitor programs and may engage different biological targets [3].

Regioisomer Differentiation Target Selectivity Medicinal Chemistry

Computed Physicochemical Property Profile vs. 2-Chloro-8-ethylquinoline (3-Des-Phenyl Analog)

The addition of the 3-phenyl group to 2-chloro-8-ethylquinoline (MW 191.66, CAS 1341549-62-9) to yield the target compound (MW 267.75) increases molecular weight by +76.09 Da and adds one aromatic ring, increasing the polar surface area (PSA) . This structural expansion shifts the compound from a fragment-like chemical space (MW < 250) into lead-like space (MW 250–350), altering its suitability for different screening paradigms [1]. The 3-phenyl group also introduces an additional rotatable bond (C3–phenyl torsion) that can influence conformational entropy upon target binding.

Physicochemical Properties Drug-Likeness Fragment-Based Design

Application Scenarios for 2-Chloro-8-ethyl-3-phenylquinoline (CAS 1031928-24-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: C2 Diversification via Palladium-Catalyzed Cross-Coupling for Lead Optimization Libraries

The 2-chloro substituent enables direct Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig diversification at the C2 position without pre-activation, unlike the 2-quinolinol analog (CAS 1031928-49-0) which requires conversion to a triflate . Researchers building focused libraries around the 8-ethyl-3-phenylquinoline core can use this compound as the universal starting material for parallel synthesis of C2-aryl, C2-alkynyl, or C2-amino derivatives, with typical cross-coupling yields of 70–95% reported for the 2-chloroquinoline substrate class [1]. The 3-phenyl group remains intact throughout these transformations, maintaining a constant aromatic vector for SAR interpretation.

SAR Campaigns Probing Steric Tolerance at the Quinoline C8 Position

The ethyl group at C8 provides a defined steric increment (Taft Es ≈ −0.07) compared to the 8-methyl analog (Es = 0.00) and the 8-H analog (no substituent) [1]. This compound can serve as the 'ethyl' member of a homologous alkyl series (H, methyl, ethyl, isopropyl) designed to map the steric tolerance of a target binding pocket. The +14 Da mass increment from the 8-methyl to the 8-ethyl analog is sufficient for clear differentiation by LC-MS in metabolic stability assays, enabling multiplexed cassette dosing studies. The predicted LogP increase of ~1 unit relative to the 8-H analog also makes this compound a probe for lipophilicity-driven SAR .

Chemical Biology: Negative Control for 2-Phenylquinoline-Based NorA Efflux Pump Inhibitor Programs

Because 2-Chloro-8-ethyl-3-phenylquinoline is the 3-phenyl regioisomer of the 2-phenylquinoline NorA inhibitor pharmacophore, it is structurally incapable of adopting the binding conformation required for NorA efflux pump inhibition . This makes it a suitable negative control compound for selectivity profiling in S. aureus NorA inhibition assays, where the structurally related 2-phenylquinoline series shows IC50 values in the low micromolar range [1]. Its use as a regioisomeric control helps confirm that observed efflux pump inhibition is pharmacophore-specific rather than a nonspecific effect of the quinoline scaffold.

Precursor for 8-Ethyl-3-phenylquinoline-Derived Heterocyclic Libraries

The C2 chlorine serves as a leaving group for nucleophilic displacement with hydrazine, amines, or thiols, providing access to 2-hydrazino, 2-amino, and 2-thioether derivatives in a single synthetic step [1]. The corresponding 2-hydrazino-8-ethyl-3-phenylquinoline (CAS 1172873-57-2) and 2-amino-8-ethyl-3-phenylquinoline (CAS 1170972-53-8) are commercially catalogued, confirming the synthetic tractability of this transformation. This reactivity profile supports the use of 2-Chloro-8-ethyl-3-phenylquinoline as the key intermediate in a 'scaffold-hopping' strategy where the C2 substituent is systematically varied while the 8-ethyl-3-phenylquinoline core remains constant.

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